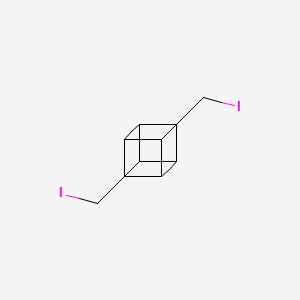
1,4-Bis(iodométhyl)cubane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(iodomethyl)cubane is a useful research compound. Its molecular formula is C10H10I2 and its molecular weight is 383.999. The purity is usually 95%.
BenchChem offers high-quality 1,4-Bis(iodomethyl)cubane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(iodomethyl)cubane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Matériaux énergétiques
Le 1,4-Bis(iodométhyl)cubane présente une énergie de contrainte élevée en raison de sa structure cubique rigide. Les chercheurs ont étudié son potentiel en tant que précurseur de matériaux énergétiques, tels que les explosifs ou les propulseurs. La géométrie unique et la teneur élevée en énergie en font un candidat intéressant pour une exploration plus approfondie dans ce domaine .
Édition de l'échafaudage et homocubanes
L'isomérisation du this compound peut conduire à la génération d'homocubanes et d'homocunéanes. Ces composés présentent des applications potentielles en science des matériaux, en chimie supramoléculaire et en découverte de médicaments. Comprendre leur réactivité et leurs propriétés est un domaine de recherche en cours .
Catalyse et méthodes de synthèse
L'arylation régiosélective des dérivés du cubane, y compris le this compound, a ouvert de nouvelles voies de synthèse. L'arylation catalysée par le palladium permet l'installation tardive de divers groupes aryles sur le squelette du cubane. Les chercheurs continuent d'explorer ces méthodes pour une synthèse efficace et programmable de cubanes multiplement arylés.
Ces applications mettent en évidence la polyvalence et l'importance scientifique du this compound. Au fur et à mesure que la recherche progresse, nous pourrions découvrir des utilisations encore plus passionnantes pour ce composé intrigant ! 🌟
Mécanisme D'action
Target of Action
The primary target of 1,4-Bis(iodomethyl)cubane is the benzene ring in bioactive compounds . The strategy of substituting a benzene ring with cubane to potentially enhance the activity of bioactive compounds has been explored extensively . This focus is due to the prevalent use of p-disubstituted benzene derivatives in pharmaceuticals .
Mode of Action
1,4-Bis(iodomethyl)cubane interacts with its targets by substituting the benzene ring in bioactive compounds . This substitution can potentially enhance the activity of these compounds .
Biochemical Pathways
The biochemical pathways affected by 1,4-Bis(iodomethyl)cubane are those involving the metabolism of bioactive compounds . The substitution of the benzene ring with cubane can lead to improved metabolic stability over benzene .
Pharmacokinetics
It is known that cubane provides improved metabolic stability over benzene . This suggests that 1,4-Bis(iodomethyl)cubane may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of 1,4-Bis(iodomethyl)cubane is the generation of bioactive compounds with potentially enhanced activity . This is achieved through the substitution of the benzene ring with cubane .
Propriétés
IUPAC Name |
1,4-bis(iodomethyl)cubane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10I2/c11-1-9-3-6-4(9)8-5(9)7(3)10(6,8)2-12/h3-8H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUXTGMLNXCLCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C2C3C45CI)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10I2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B2371151.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2371155.png)

![5,6-dichloro-N-[(furan-2-yl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B2371157.png)
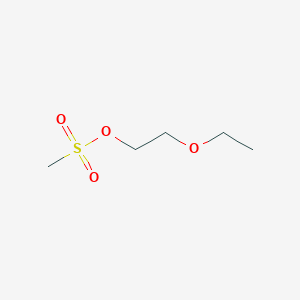
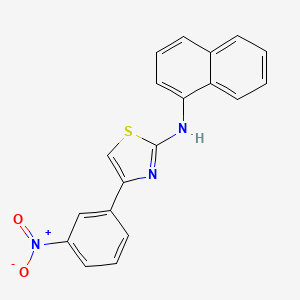
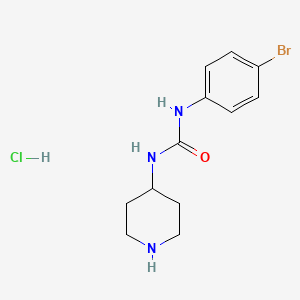
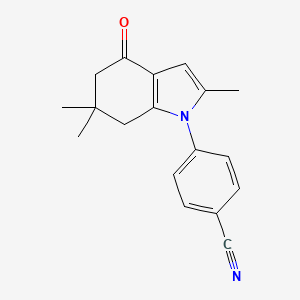
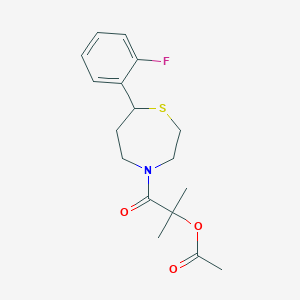
![5-((4-Bromophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2371170.png)
![N~6~,N~6~-diethyl-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2371171.png)

![N-Cyclopentyl-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371174.png)
